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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-6-ol

Cat. No.: B134114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available spectroscopic data for the characterization of 1,2,3,4-
Tetrahydroquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of comprehensive public data for this specific
molecule, this document also includes spectroscopic information for the parent compound,
1,2,3,4-Tetrahydroquinoline, for comparative purposes.

Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-6-
ol

Currently, detailed experimental spectroscopic data for 1,2,3,4-Tetrahydroquinolin-6-ol is not
widely available in public databases. However, *H NMR data has been reported in the
literature, providing key insights into its chemical structure.

Table 1: *H NMR Spectroscopic Data for 1,2,3,4-
Tetrahydroquinolin-6-ol
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

8.24 s 1H Ar-H
6.22-6.35 m 3H Ar-H

4.93 br. s 1H -NH
3.02-3.10 m 2H -CHz-

2.57 (t, J = 6.4 Hz) t 2H -CHa-
1.67-1.80 m 2H -CHz-

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz[1]

Note: Comprehensive 3C NMR, IR, and mass spectrometry data for 1,2,3,4-
Tetrahydroquinolin-6-ol are not readily available in the public domain.

Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

A general procedure for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinoline involves the
demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline. The following is a summarized
protocol based on available literature:

» Dissolution: 6-methoxy-1,2,3,4-tetrahydroquinoline (3.00 g, 18.38 mmol) is dissolved in 50
mL of dichloromethane.

o Addition of Reagent: Boron tribromide (13.81 g, 55.14 mmol) is slowly added to the solution
at 0 °C.

e Reaction: The reaction mixture is warmed to 15 °C and stirred for 2 hours.

o Work-up: The reaction is quenched with 5 mL of methanol, and the solution is concentrated.
20 mL of saturated sodium bicarbonate solution is added, and the mixture is stirred for 30
minutes.
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» Extraction: The product is extracted three times with 20 mL of ethyl acetate.

 Purification: The combined organic phases are dried with anhydrous sodium sulfate,
concentrated, and the crude product is purified by silica gel column chromatography (eluent:
petroleum ether/ethyl acetate gradient from 3:1 to 1:1) to yield 6-hydroxy-1,2,3,4-
tetrahydroquinoline. The structure of the resulting product is then confirmed by *H NMR.[1]

Spectroscopic Analysis

Detailed experimental protocols for the acquisition of the presented *H NMR spectrum are not
explicitly provided in the source material. For general guidance, standard NMR spectroscopy
protocols would be followed.

Reference Data: Spectroscopic Profile of 1,2,3,4-
Tetrahydroquinoline

For comparative analysis, the following tables summarize the available spectroscopic data for
the parent compound, 1,2,3,4-Tetrahydroquinoline.

Table 2: *H NMR Spectroscopic Data for 1,2,3,4-
Tetrahydroquinoline

Chemical Shift (8) ppm Multiplicity Integration
6.85 d 1H
6.75 t 1H
6.45 t 1H
6.35 d 1H
3.25 t 2H
2.70 t 2H
1.85 m 2H

Note: Specific solvent and frequency were not provided in the source.
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Table 3: *C NMR Spectroscopic Data for 1,2,3,4-

Tetrahydroquinoline

Chemical Shift (6) ppm

1445

129.4

126.7

121.4

1171

114.2

42.1

27.0

22.2

Note: Specific solvent and frequency were not provided in the source.

Table 4: Infrared (IR) Spectroscopy Data for 1,2,3,4-

Tetrahydroquinoline

Wavenumber (cm~12)

Interpretation

3390 N-H stretch
3040, 3010 Aromatic C-H stretch
2920, 2840 Aliphatic C-H stretch

1605, 1580, 1500

C=C aromatic ring stretch

1460 CH:z bend
1320 C-N stretch
740 Aromatic C-H out-of-plane bend
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Note: The data represents characteristic absorption bands and may not be exhaustive.

Table 5: Mass Spectrometry Data for 1,2,3,4-
Tetrahydroquinoline
m/z

Interpretation

133 [M]* (Molecular ion)
132 [M-H]*

118 [M-CHs]*

104 [M-C2Hs]*

Note: Fragmentation patterns can vary depending on the ionization method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a chemical compound.
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General experimental workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b134114?utm_src=pdf-body-img
https://www.benchchem.com/product/b134114?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1.1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3,4-Tetrahydroquinolin-6-ol:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134114#spectroscopic-data-for-1-2-3-4-
tetrahydroquinolin-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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